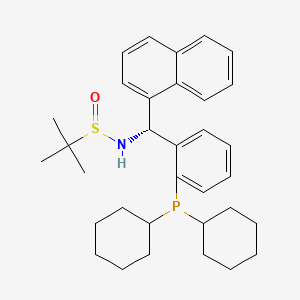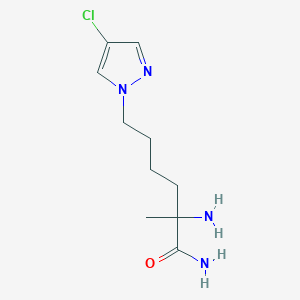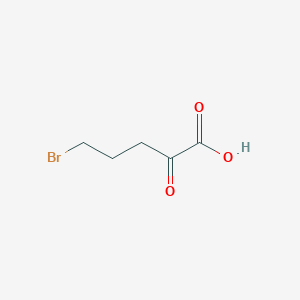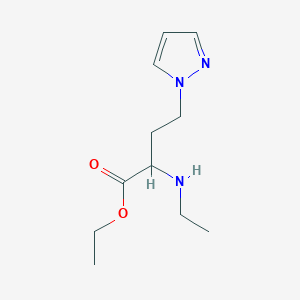
Ethyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethylamino group and a pyrazolyl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Amination: The ethylated pyrazole is reacted with an ethylamine to introduce the ethylamino group.
Esterification: Finally, the compound is esterified with butanoic acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or pyrazolyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the ethylamino group, making it less versatile in forming hydrogen bonds.
2-(1H-pyrazol-1-yl)butanoic acid: The carboxylic acid group provides different reactivity compared to the ethyl ester.
Ethyl 2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate: The methylamino group offers different steric and electronic properties compared to the ethylamino group.
Uniqueness: Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is unique due to the presence of both the ethylamino and pyrazolyl groups, which provide a combination of hydrogen bonding and π-π interactions. This makes it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
ethyl 2-(ethylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-12-10(11(15)16-4-2)6-9-14-8-5-7-13-14/h5,7-8,10,12H,3-4,6,9H2,1-2H3 |
Clave InChI |
PFYPNEMIRYCEMX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CCN1C=CC=N1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


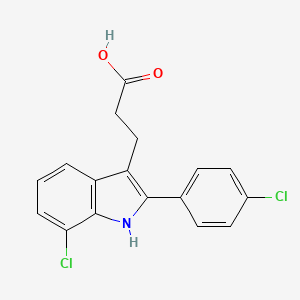
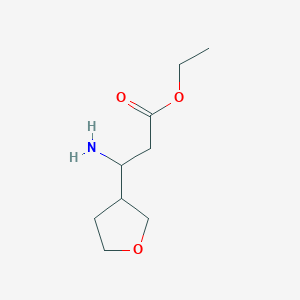
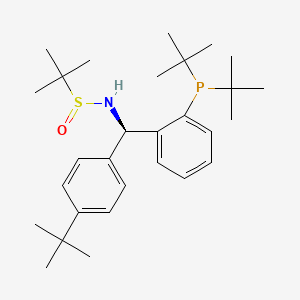
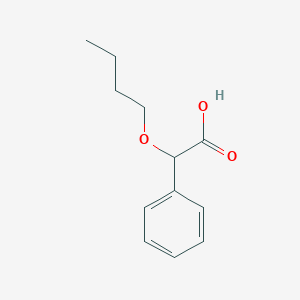

![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
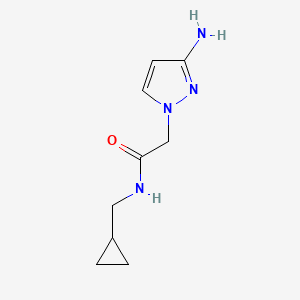
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
